S-Benzyl Protection Enables Hydrogel Formation at Physiological Conditions vs. Inactive S-tert-Butyl Analogs
Cyclic dipeptides derived from S-benzyl-L-cysteine, including cyclo-(Leu-S-Bzl-Cys) (P1) synthesized using H-Cys(bzl)-gly-OH as a precursor, formed stable hydrogels at physiological conditions (37°C, pH 7.46) with demonstrated thermoreversibility and long-term stability (>1 year) [1]. In contrast, S-tert-butyl cysteine-based dipeptide analogs did not exhibit hydrogel formation under identical conditions, highlighting the critical role of the S-benzyl group in promoting β-sheet-rich nanofibrillar self-assembly [2]. The hydrogel exhibited stability across pH 6–12 and demonstrated mechanical integrity measured by rheology, with a storage modulus (G′) exceeding loss modulus (G″) across the linear viscoelastic region [1].
| Evidence Dimension | Hydrogel formation at physiological pH and temperature |
|---|---|
| Target Compound Data | Hydrogel formed at 37°C, pH 7.46; stable >1 year; pH stability 6–12 |
| Comparator Or Baseline | S-tert-butyl cysteine dipeptide analogs: no hydrogel formation |
| Quantified Difference | Qualitative presence vs. absence of hydrogelation |
| Conditions | Cyclic dipeptide cyclo-(Leu-S-Bzl-Cys) (P1) derived from S-benzyl-L-cysteine; aqueous buffer pH 7.46, 37°C |
Why This Matters
The S-benzyl group is essential for supramolecular hydrogel applications; substitution with S-tert-butyl protected cysteine yields non-gelling analogs unsuitable for drug delivery or tissue engineering.
- [1] Ghosh, S., Nag, S., Saha, K. D., & Banerji, B. (2022). S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. Journal of Peptide Science, 28(8), e3403. https://doi.org/10.1002/psc.3403 View Source
- [2] Patent US20140336174A1. (2014). S-t-butyl protected cysteine di-peptide analogs and related compounds. Promentis Pharmaceuticals, Inc. View Source
